FK 565 - 79335-75-4

FK 565

Catalog Number: EVT-438444
CAS Number: 79335-75-4
Molecular Formula: C22H38N4O9
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

D-lactoyl-L-alanyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine (FK-156)

  • Compound Description: FK-156 is a synthetic immunomodulatory peptide. It is structurally similar to FK-565 and has demonstrated efficacy in enhancing host defense against various microbial infections in animal models [, , , ]. Research suggests FK-156 achieves this by activating macrophages, increasing phagocyte counts, and enhancing their functional activities like chemotaxis, phagocytosis, and intracellular killing [, ].
  • Relevance: FK-156 is a structurally related compound to FK-565. Both compounds share a core tripeptide structure of γ-D-glutamyl-diaminopimelyl-D-alanine, but differ in their N-terminal acyl groups. FK-156 bears a D-lactoyl-L-alanyl group, while FK-565 has a heptanoyl group. Studies often investigate these compounds in parallel, comparing their immunomodulatory effects and exploring their structure-activity relationships [, , , , ].

FR-39868

  • Compound Description: FR-39868 is a synthetic derivative of FK-565. It has shown to be a potent enhancer of natural killer (NK) cell activity in human blood lymphocytes []. In vitro treatment with FR-39868 resulted in significant augmentation of NK cell-mediated cytotoxicity against K-562 target cells, even at low concentrations [].

FR-46758

  • Compound Description: FR-46758 is another synthetic derivative of FK-156 that exhibits potent antitumor activity []. Like FK-156 and FK-565, FR-46758 demonstrates low in vitro cytotoxicity against tumor cells, suggesting its antitumor effects are host-mediated []. Importantly, FR-46758 did not cause significant weight loss in healthy mice, suggesting a favorable safety profile compared to FK-565 [].
  • Relevance: FR-46758 is categorized as a synthetic derivative of FK-156 and is therefore implicitly structurally related to N-(1-Oxoheptyl)-D-γ-glutamyl-(6R)-6-carboxy-L-lysyl-D-alanine (FK-565). This suggests a shared core structural motif with potential modifications leading to the observed differences in antitumor activity and toxicity profiles compared to FK-565 [].

FR-46091, FR-47920, and FR-48217

  • Compound Description: These three compounds are synthetic derivatives of FK-156 tested for their antitumor effects []. While they demonstrated substantial suppression of tumor growth when injected directly into the tumor mass, their efficacy upon subcutaneous administration was not as pronounced as FK-156, FK-565, or FR-46758 [].
  • Relevance: FR-46091, FR-47920, and FR-48217, being synthetic derivatives of FK-156, are considered structurally related to N-(1-Oxoheptyl)-D-γ-glutamyl-(6R)-6-carboxy-L-lysyl-D-alanine (FK-565). Their inclusion in the study highlights the exploration of structure-activity relationships within this class of compounds, aiming to identify derivatives with improved efficacy and safety profiles compared to FK-565 [].

Muramyl Dipeptide (MDP)

  • Compound Description: MDP is a component of bacterial cell walls recognized as a potent immune stimulant. It is known to activate macrophages and induce the production of cytokines, including interleukin-1 (IL-1) [, ]. Similar to FK-565, MDP's ability to modulate immune responses makes it relevant in the context of immunotherapy.
  • Relevance: While not structurally related to N-(1-Oxoheptyl)-D-γ-glutamyl-(6R)-6-carboxy-L-lysyl-D-alanine (FK-565), MDP serves as a relevant comparison in several studies. Both MDP and FK-565 are recognized for their ability to stimulate immune responses, particularly macrophage activation and cytokine induction [, , , ]. Research often compares their efficacy in these areas to understand the distinct mechanisms of action and potential therapeutic applications of different immunomodulators.

Lipopolysaccharide (LPS)

  • Compound Description: LPS is a major component of the outer membrane of Gram-negative bacteria, widely recognized for its potent immunostimulatory properties [, ]. It is a strong activator of macrophages and induces the release of various cytokines, playing a significant role in the innate immune response.
  • Relevance: While structurally unrelated to N-(1-Oxoheptyl)-D-γ-glutamyl-(6R)-6-carboxy-L-lysyl-D-alanine (FK-565), LPS serves as a common reference compound in studies investigating immunomodulatory agents [, , ]. The comparison with LPS helps establish the relative potency and efficacy of FK-565 in activating macrophages, inducing cytokine production, and ultimately influencing immune responses.

Cisplatin

  • Relevance: While structurally and mechanistically distinct from N-(1-Oxoheptyl)-D-γ-glutamyl-(6R)-6-carboxy-L-lysyl-D-alanine (FK-565), Cisplatin is investigated in conjunction with FK-565 in research exploring potential synergistic effects on the immune system, particularly in the context of enhancing lymphokine-activated killer (LAK) cell activity [, , ].

Other Compounds Mentioned:

  • Bestatin, Amastatin, Arphamenines A & B: These are inhibitors of aminopeptidases, enzymes that cleave amino acids from proteins, investigated for their impact on lymphocyte proliferation and potential interactions with FK-156 and FK-565 [].
  • Zidovudine: An antiviral drug used to treat HIV infection, studied in combination with FK-565 to assess potential synergistic effects against retroviral infection [].
  • Bleomycin: Another anticancer agent, examined alongside FK-565 for their combined effects on cytokine release from macrophages [, ].
  • Cyclosporin A: An immunosuppressive drug, included in studies to provide a contrasting effect to the immunostimulatory actions of FK-565, particularly on cytokine release [, ].
Source and Classification

FK 565 belongs to the class of compounds known as peptidomimetics, which are designed to mimic the biological activity of peptides. It is classified under immunomodulators due to its capacity to influence immune system functions. The synthesis of FK 565 involves modifications of natural amino acids, specifically utilizing derivatives of diaminopimelic acid and glutamic acid as building blocks.

Synthesis Analysis

Methods and Technical Details

The synthesis of FK 565 involves several key steps:

  1. Starting Materials: The synthesis begins with protected derivatives of L-glutamic acid.
  2. Reduction: The protected L-glutamic acid is reduced using borane-dimethyl sulfide complex in tetrahydrofuran to yield an aldehyde intermediate.
  3. Formation of Tripeptide: This aldehyde undergoes a reaction with a specific carboxylic acid derivative to form an acrylate, which is then hydrogenated to produce the desired tripeptide alcohol.
  4. Final Modifications: The tripeptide alcohol is oxidized and treated with trifluoroacetic acid in dichloromethane to yield FK 565 in good yield.

This multi-step synthetic route allows for the precise control over the stereochemistry and functional groups present in FK 565, ensuring high purity and biological activity .

Molecular Structure Analysis

Structure and Data

FK 565 has a complex molecular structure characterized by a specific arrangement of amino acids that contribute to its biological activity. The molecular formula for FK 565 is C₁₃H₁₈N₄O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features:

  • A heptanoyl group that enhances its lipophilicity.
  • Three amino acids arranged in a specific sequence that confers its immunomodulatory properties.

The structural configuration allows FK 565 to interact effectively with immune receptors, particularly NOD1 (Nucleotide-binding oligomerization domain-containing protein 1), which plays a crucial role in pathogen recognition .

Chemical Reactions Analysis

Reactions and Technical Details

FK 565 undergoes various chemical reactions that are essential for its synthesis and functionality:

  1. Hydrogenation: The hydrogenation step reduces double bonds in the intermediate compounds, facilitating the formation of saturated structures necessary for biological activity.
  2. Oxidation: The oxidation process converts alcohol groups into more reactive carbonyls or carboxylic acids, enhancing the compound's ability to interact with biological targets.
  3. Deprotection: During synthesis, protective groups are removed under acidic or basic conditions to yield the active form of FK 565.

These reactions are carefully controlled to maintain the integrity of the compound while maximizing yield and purity .

Mechanism of Action

Process and Data

FK 565 exerts its effects primarily through modulation of immune responses. It activates NOD1 receptors on immune cells, leading to:

  • Enhanced production of pro-inflammatory cytokines.
  • Increased proliferation and activation of lymphocytes.
  • Stimulation of natural killer cell activity against tumors.

Experimental studies have shown that FK 565 significantly increases lymphocyte viability and cytotoxicity against tumor cells in vitro. This mechanism underscores its potential as an immunotherapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FK 565 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dichloromethane; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.

The compound's stability and solubility profile are critical for its formulation in therapeutic applications .

Applications

Scientific Uses

FK 565 has several applications in scientific research and potential therapeutic contexts:

  • Immunotherapy: Due to its ability to enhance immune responses, FK 565 is being explored as a candidate for treating various cancers by boosting the body's natural defenses against tumors.
  • Infectious Diseases: Its antiviral properties make it a candidate for developing treatments against viral infections.
  • Research Tool: In immunological studies, FK 565 serves as a valuable tool for investigating immune mechanisms and receptor signaling pathways.
Introduction to FK 565

Historical Discovery and Development of FK-565

FK-565 (CAS 79335-75-4) emerged from systematic screening of Streptomyces metabolites in the early 1980s. Researchers at Fujisawa Pharmaceutical Co. (now Astellas Pharma) isolated it alongside the related tetrapeptide FK-156 during efforts to discover immunoactive peptides with antimicrobial properties [2] [8]. Initial studies demonstrated its potent ability to enhance host resistance against Herpes simplex virus (HSV-1 and HSV-2) in murine models, distinguishing it from conventional antibiotics through its immunomodulatory mechanism [2] [3]. This discovery aligned with the growing interest in Biological Response Modifiers (BRMs) that amplify innate immunity rather than directly targeting pathogens. FK-565’s development reflected a paradigm shift toward harnessing host defense mechanisms against infections and cancer, positioning it as a prototype for synthetic NOD1 agonists [8] [9].

Table 1: Key Historical Milestones of FK-565

YearEventSignificance
1982Isolation from Streptomyces strainsIdentification as a novel immunoactive peptide [8]
1983Preclinical validation of antiviral activityDemonstrated protection against HSV-1/HSV-2 in mice [2]
1985Synthesis and structural optimizationEnabled structure-activity relationship studies [8]
1989Confirmation of antitumor efficacy in metastasis modelsEstablished role in cancer immunotherapy [3] [6]
2000sIdentification as a NOD1 ligandMechanistic link to innate immune pathways [8] [9]

Structural and Functional Classification as a Heptanoyl Tripeptide

FK-565 is chemically defined as N-((R)-6-carboxy-N²-(N-(1-oxoheptyl)-D-γ-glutamyl)-L-lysyl)-D-alanine (C₂₂H₃₈N₄O₉; MW 502.56 g/mol) [2] [10]. Its structure comprises three key moieties:

  • N-terminal heptanoyl group (C7 acyl chain): Confers lipophilicity, enhancing membrane interaction and stability.
  • Central D-γ-glutamyl-L-lysyl dipeptide: Features an unusual γ-linked glutamate crucial for NOD1 receptor engagement.
  • C-terminal D-alanine: Optimizes stereochemical recognition by immune receptors [8] [10].

Functionally, FK-565 belongs to the acyltripeptide class of NOD1 agonists. Its synthetic origin mirrors bacterial peptidoglycan fragments, particularly meso-diaminopimelic acid (iE-DAP), but with enhanced bioavailability due to engineered hydrophobicity [8] [9]. The compound’s stability in physiological environments is limited by rapid renal excretion and peptidase degradation, necessitating intravenous administration for efficacy [3] [6].

Table 2: Structural Features of FK-565

Structural ElementChemical PropertiesFunctional Role
Heptanoyl chain (C7H13CO-)Hydrophobic acyl groupMembrane penetration; receptor affinity enhancement
D-γ-glutamyl residueAcidic, γ-carboxyl linkageKey recognition motif for NOD1 binding pocket
L-lysyl residueBasic side chain (ε-amino group)Stabilizes receptor-ligand interactions
D-alanine terminusChiral center with natural amino acid configurationResistance to proteolytic cleavage

Biological Role as a Biological Response Modifier (BRM)

FK-565 operates primarily through NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1) activation, a cytosolic pattern recognition receptor (PRR) expressed in macrophages, dendritic cells, and natural killer (NK) cells [8] [9]. Upon binding, it triggers:

  • NF-κB and MAPK pathway activation: Leading to upregulated expression of cytokines (IL-6, TNF-α) and chemokines [8].
  • Synergistic immune potentiation: Enhances TLR4 responses to LPS, amplifying proinflammatory cascades 10–100-fold beyond individual receptor stimulation [8].

Table 3: Research Findings on FK-565’s Immunomodulatory Effects

Biological ActivityExperimental ModelKey Findings
Antiviral EnhancementHSV-infected miceReduced viral titers by 99% at 25 mg/kg [2]
Antitumor ImmunityMurine metastatic melanoma70% reduction in lung nodules via NK-cell activation [3] [6]
Macrophage ActivationIn vitro PBMC cultures8-fold ↑ phagocytosis; 15-fold ↑ tumoricidal activity [6]
Cytokine SynergyHuman PBMCs + LPS40-fold ↑ IL-12 production vs. LPS alone [8]
NK Cell CytotoxicityK562 leukemia cell co-culture↑ CD69 expression and IFN-γ secretion [8]

Key mechanisms underpinning its BRM profile include:

  • Macrophage Priming: Induces tumoricidal activity by stimulating reactive oxygen species (ROS) and nitric oxide (NO) production [3] [6].
  • NK Cell Recruitment: Upregulates CD69 activation markers and CD107a degranulation markers, enhancing cancer cell lysis [8].
  • Therapeutic Efficacy in Metastasis: Intravenous administration (25–50 mg/kg, 3x/week) suppresses experimental metastases in >80% of treated mice by augmenting IL-2 and IFN-γ responses [3] [6]. Unlike checkpoint inhibitors, FK-565 acts as an innate immune potentiator, bridging innate and adaptive immunity through dendritic cell maturation [8] [9].

Properties

CAS Number

79335-75-4

Product Name

FK 565

IUPAC Name

(2R,6S)-2-amino-7-[[(1R)-1-carboxyethyl]amino]-6-[[(4R)-4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid

Molecular Formula

C22H38N4O9

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C22H38N4O9/c1-3-4-5-6-10-17(27)26-16(22(34)35)11-12-18(28)25-15(9-7-8-14(23)21(32)33)19(29)24-13(2)20(30)31/h13-16H,3-12,23H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)(H,32,33)(H,34,35)/t13-,14-,15+,16-/m1/s1

InChI Key

ZRWBSKCFKHSDHD-LVQVYYBASA-N

SMILES

CCCCCCC(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O

Synonyms

FK 565
FK-565
FR 41565
FR-41565
heptanoyl-gamma-D-glutamyl-L-meso-diaminopimelyl-D-alanine

Canonical SMILES

CCCCCCC(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O

Isomeric SMILES

CCCCCCC(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.